

Physical and chemical properties of (1R,2R)-2-(benzylamino)cyclohexanol

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Compound of Interest

Compound Name: (1R,2R)-2-(benzylamino)cyclohexanol

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An In-depth Technical Guide to (1R,2R)-2-(benzylamino)cyclohexanol

Introduction: The Architectural Significance of Chirality in Synthesis

In the landscape of modern drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a fundamental imperative. The biological activity of a molecule is intrinsically tied to its three-dimensional architecture, where subtle differences between enantiomers can lead to profound variations in efficacy and safety. [1][2] (1R,2R)-2-(benzylamino)cyclohexanol has emerged as a key enabling tool in this pursuit. It belongs to the class of compounds known as chiral auxiliaries—stereogenic units that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction.[3][4]

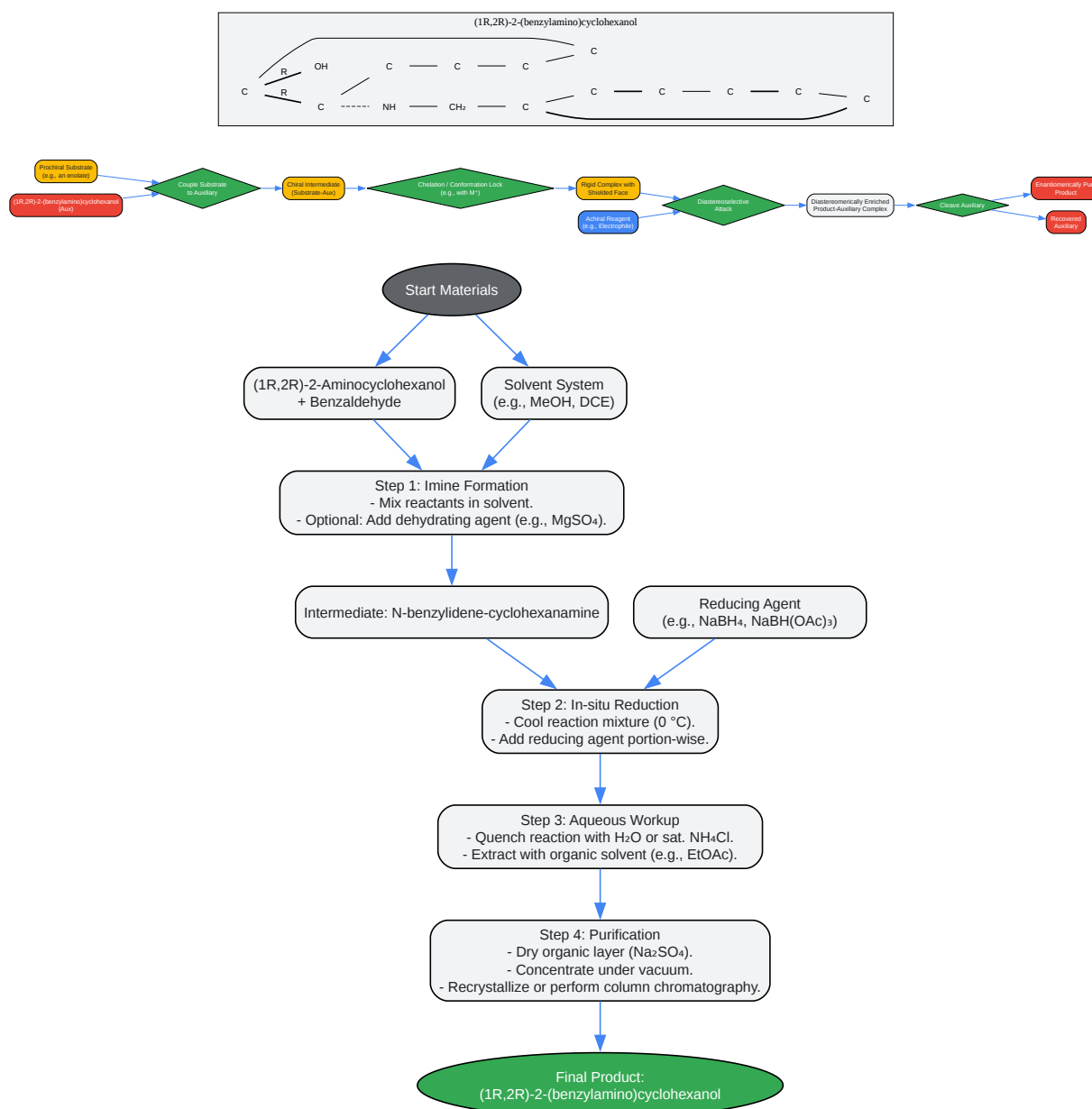
This guide provides an in-depth exploration of the physical, chemical, and spectroscopic properties of (1R,2R)-2-(benzylamino)cyclohexanol. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core data with mechanistic insights to facilitate its effective application in asymmetric synthesis.

Core Physicochemical Properties

A comprehensive understanding of a compound's fundamental properties is the bedrock of its successful application in the laboratory. These parameters influence everything from reaction setup and solvent choice to purification and storage.

Identity and Structural Data

The compound is structurally defined as a trans-disubstituted cyclohexanol ring, featuring a benzylamino group and a hydroxyl group in a specific (1R,2R) configuration.



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Address: 3281 E Guasti Rd

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